FMOC-D-HIS-OH

Vue d'ensemble

Description

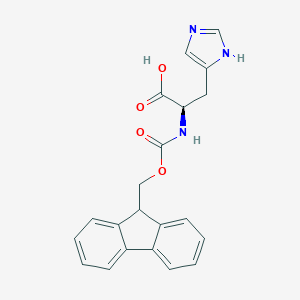

FMOC-D-HIS-OH: , also known as Nα-Fmoc-D-histidine, is a derivative of the amino acid histidine. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The FMOC group (fluorenylmethyloxycarbonyl) is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Alternative Methods: Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (FMOC-OSu), which can be obtained by reacting FMOC-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.

Industrial Production Methods: The industrial production of FMOC-D-HIS-OH typically follows the same synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: FMOC-D-HIS-OH can undergo substitution reactions where the FMOC group is replaced by another protecting group or functional group.

Deprotection Reactions: The FMOC group can be removed by treatment with a base such as piperidine in N,N-dimethylformamide (DMF), resulting in the formation of the free amino group.

Common Reagents and Conditions:

FMOC Protection: FMOC-Cl, sodium bicarbonate, aqueous dioxane.

Deprotection: Piperidine, DMF.

Major Products:

Protected Amino Acid: this compound.

Deprotected Amino Acid: D-histidine.

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Synthesis:

FMOC-D-HIS-OH is primarily utilized as a protective group in solid-phase peptide synthesis (SPPS). Its stability under various conditions allows for selective modification of amino acids, which is vital for constructing complex peptides with specific sequences.

Advantages:

- Reduces unwanted side reactions during peptide assembly.

- Facilitates the incorporation of histidine residues into peptides, which are important for biological activity.

Drug Development

Application in Pharmaceuticals:

The compound aids in the design of novel pharmaceuticals by enhancing the targeting of specific biological pathways. This is particularly significant in developing peptide-based drugs that require precise interactions with receptors or enzymes.

Case Study:

A study highlighted the use of this compound in developing peptide drugs that target cancer cells more effectively than traditional therapies. By modifying the peptide structure using this compound, researchers achieved improved binding affinity to cancer-specific receptors, resulting in enhanced therapeutic efficacy .

Bioconjugation

Bioconjugation Processes:

this compound is instrumental in bioconjugation, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is crucial for developing biosensors and targeted drug delivery systems.

Research Insight:

In a recent study, this compound was used to conjugate peptides to nanoparticles for targeted delivery in cancer therapy. The conjugation improved the specificity and efficacy of drug delivery systems, demonstrating its potential in clinical applications .

Research in Cancer Therapy

Targeted Therapies:

The synthesis of histidine-containing peptides using this compound has shown promise in cancer research. These peptides can be tailored to improve treatment outcomes by targeting specific tumor markers.

Case Study:

Research demonstrated that peptides synthesized with this compound exhibited enhanced cytotoxicity against cancer cell lines compared to those synthesized with other histidine derivatives. This finding underscores the importance of histidine's role in peptide functionality and therapeutic potential .

Protein Engineering

Modification of Proteins:

this compound is crucial for protein engineering, allowing scientists to create modified proteins with enhanced properties for various applications, including enzyme design and therapeutic proteins.

Example:

In a study focused on enzyme engineering, researchers utilized this compound to incorporate histidine residues into enzyme structures, thereby improving their catalytic efficiency and stability under physiological conditions .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a protective group in SPPS | Prevents side reactions; enables complex peptides |

| Drug Development | Aids in designing peptide-based drugs targeting specific pathways | Enhances binding affinity; improves efficacy |

| Bioconjugation | Facilitates attachment of biomolecules for biosensors and drug delivery systems | Improves specificity; enhances delivery capabilities |

| Cancer Therapy | Used to synthesize targeted therapies containing histidine | Increases cytotoxicity against cancer cells |

| Protein Engineering | Modifies proteins to enhance stability and activity | Improves catalytic efficiency |

Mécanisme D'action

The mechanism of action of FMOC-D-HIS-OH revolves around its ability to form peptide bonds. The FMOC group protects the amino group of D-histidine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids or reagents to form peptide bonds, leading to the formation of peptides and proteins .

Comparaison Avec Des Composés Similaires

FMOC-L-HIS-OH: The L-enantiomer of FMOC-D-HIS-OH, used in similar applications but with different stereochemistry.

FMOC-TRP-OH: FMOC-protected tryptophan, another amino acid used in peptide synthesis.

FMOC-ARG-OH: FMOC-protected arginine, used in the synthesis of peptides containing arginine residues.

Uniqueness: this compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterpart. This makes it valuable in the synthesis of peptides with specific stereochemical requirements .

Activité Biologique

FMOC-D-HIS-OH, or Fmoc-D-histidine, is a derivative of the amino acid histidine, which plays a critical role in various biological processes. This article explores the biological activity of this compound, focusing on its synthesis, stability, and implications in peptide synthesis and pharmacology.

1. Overview of this compound

This compound is an Nα-Fmoc-protected form of D-histidine, commonly used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that facilitates the coupling of amino acids while preventing unwanted reactions. The D-isomer of histidine is particularly significant due to its unique biological properties compared to the L-isomer.

2. Synthesis and Stability

The synthesis of this compound typically involves protecting the amino group with the Fmoc group and ensuring minimal racemization during the coupling process. Histidine is known for its susceptibility to epimerization, which can alter its biological activity. Studies have shown that careful control of reaction conditions can mitigate racemization rates:

- Epimerization Risk : The lone pair electrons on the imidazole nitrogen can lead to intramolecular side reactions, increasing the likelihood of forming D-histidine from L-histidine during activation in SPPS .

- Stability Studies : Research indicates that different derivatives of histidine exhibit varying stability under similar conditions. For instance, Fmoc-His(Boc)-OH demonstrated greater stability than Fmoc-His(Trt)-OH, which showed significant discoloration and impurity formation over time .

3. Biological Activity

The biological activity of this compound is primarily influenced by its structural properties and how it interacts with biological systems:

- Peptide Formation : this compound is utilized in synthesizing peptides that can modulate biological functions, including receptor binding and enzyme activity. Its incorporation into peptides can enhance their stability and efficacy .

- Binding Affinity : In studies involving cyclic peptides with D-histidine, researchers found that modifications at specific positions could significantly improve binding affinities to human melanocortin receptors (hMC1R, hMC4R). For instance, certain analogues exhibited IC50 values as low as 0.7 nM for hMC4R, indicating strong receptor interactions .

4.1 Peptide Synthesis and Evaluation

A study evaluated the incorporation of this compound into peptide sequences aimed at targeting specific receptors related to obesity and sexual dysfunction:

- Peptide Design : Novel cyclic analogues were synthesized using this compound, demonstrating enhanced selectivity and potency for melanocortin receptors.

- Biological Assays : Binding assays revealed that peptides containing D-histidine had improved receptor selectivity compared to their L-counterparts, suggesting a potential therapeutic application in metabolic disorders .

4.2 Stability and Racemization Analysis

Research conducted on the stability of various histidine derivatives highlighted the importance of protecting groups in maintaining enantiomeric purity:

- Racemization Rates : The study reported racemization rates for TBTU-assisted coupling reactions involving this compound, emphasizing that optimal conditions can minimize unwanted side reactions .

- Purity Assessment : UPLC analysis confirmed that under controlled conditions, this compound maintained over 99% purity throughout the synthesis process .

5. Conclusion

This compound serves as a valuable tool in peptide synthesis due to its unique properties and biological relevance. Its ability to enhance peptide stability and binding affinity makes it an important compound for research in pharmacology and biochemistry. Ongoing studies are likely to further elucidate its role in therapeutic applications.

6. Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Weight | 295.34 g/mol |

| Purity | >99% |

| Typical IC50 (hMC4R) | 0.7 nM |

| Stability (in DMF) | Colorless after 10 days |

7. References

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRPVCUJLVXZPW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427162 | |

| Record name | Nalpha-Fmoc-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157355-79-8 | |

| Record name | Nalpha-Fmoc-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.